N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline
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Overview
Description
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE is a complex organic compound featuring a tetrazole ring, aniline derivatives, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The aniline derivative is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also critical to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring and aniline derivatives can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE
- N-{2-[1-(2-ETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE
- N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE
Uniqueness
The uniqueness of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring, along with the tetrazole and aniline moieties, provides a unique combination of properties that can be exploited in various applications .
Properties
Molecular Formula |
C21H27N5 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-yl]-2,4-dimethylaniline |
InChI |
InChI=1S/C21H27N5/c1-7-17-10-8-9-15(3)19(17)26-20(23-24-25-26)21(5,6)22-18-12-11-14(2)13-16(18)4/h8-13,22H,7H2,1-6H3 |
InChI Key |
TTYDEXVRCGFGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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